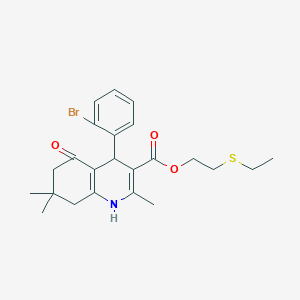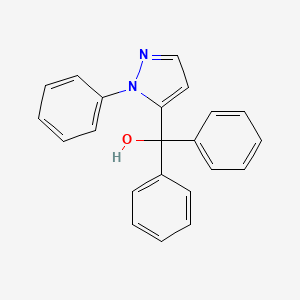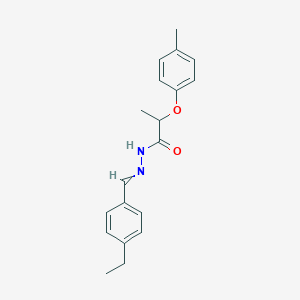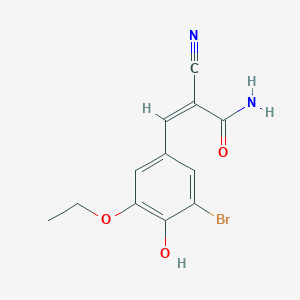
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by the presence of a bromo group, an ethoxy group, and a hydroxy group on a phenyl ring, along with a cyano group and an enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-ethoxyphenol to introduce the bromo group, followed by the formation of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide moiety through a condensation reaction with an appropriate amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
化学反応の分析
Types of Reactions
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of (Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and enamide groups suggests potential interactions with nucleophilic sites in proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 3-(3-bromo-4-hydroxyphenyl)-2-cyanoprop-2-enamide
- 3-(3-bromo-5-methoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide
- 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide
Uniqueness
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide is unique due to the specific combination of functional groups it possesses. The presence of the bromo, ethoxy, and hydroxy groups on the phenyl ring, along with the cyano and enamide moieties, provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(Z)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-10-5-7(4-9(13)11(10)16)3-8(6-14)12(15)17/h3-5,16H,2H2,1H3,(H2,15,17)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBOHHTQKBACE-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate](/img/structure/B5098038.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5098061.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B5098068.png)
![ethyl 4-{[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5098076.png)
![5-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5098079.png)
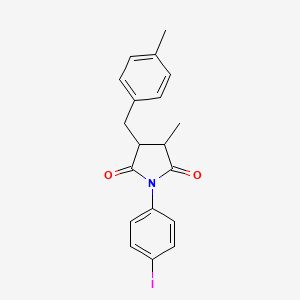
![2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B5098084.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5098090.png)
